Cyp1B1-IN-6

CYP1B1 Molecular Probe Binding Affinity

Cyp1B1-IN-6 (compound 19) is a near-infrared fluorescence probe that uniquely combines CYP1B1 inhibition with dual-modal imaging. Unlike standard CYP1B1 inhibitors lacking fluorophore conjugation, this ANF-Cy5.5 conjugate enables simultaneous tumor targeting and non-invasive visualization via fluorescence and photoacoustic imaging in vivo. Validated in colorectal cancer xenograft models for longitudinal studies, target engagement assays, and chemoresistance research.

Molecular Formula C71H76FN3O22S4
Molecular Weight 1470.6 g/mol
Cat. No. B12383013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp1B1-IN-6
Molecular FormulaC71H76FN3O22S4
Molecular Weight1470.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C
InChIInChI=1S/C71H76FN3O22S4/c1-9-74-53-21-19-48-50(37-46(98(78,79)80)39-60(48)100(84,85)86)67(53)70(2,3)62(74)16-12-10-13-17-63-71(4,5)68-51-38-47(99(81,82)83)40-61(101(87,88)89)49(51)20-22-54(68)75(63)26-15-11-14-18-64(77)73-25-27-93-28-29-94-30-31-95-32-33-96-45-35-43(34-44(72)36-45)58-42-55(76)52-41-59(92-8)65-56(90-6)23-24-57(91-7)66(65)69(52)97-58/h10,12-13,16-17,19-24,34-42H,9,11,14-15,18,25-33H2,1-8H3,(H4-,73,77,78,79,80,81,82,83,84,85,86,87,88,89)
InChIKeyQOJJYJBQTOBJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp1B1-IN-6 for CYP1B1-Targeted Molecular Imaging: A Near-Infrared Fluorescent Probe with Optimized Binding Affinity


Cyp1B1-IN-6 (also known as compound 19) is a synthetic near-infrared (NIR) fluorescence molecular probe designed for the targeted detection of Cytochrome P450 1B1 (CYP1B1) expression in tumors [1]. It is characterized by its ability to simultaneously function as a CYP1B1 inhibitor and a dual-modal imaging agent, enabling visualization in both fluorescence and photoacoustic modes . The compound's molecular structure is based on the open conformation of the CYP1B1-α-naphthoflavone (ANF) complex, with a Cy5.5 fluorophore attached via a linker to confer its imaging properties [1].

Why Generic CYP1B1 Inhibitors Cannot Replace Cyp1B1-IN-6 for Dual-Modal Molecular Imaging


While many CYP1B1 inhibitors exist for therapeutic intervention (e.g., B14, DMU2105, 6o), these compounds lack the essential fluorophore conjugation required for non-invasive optical imaging [1]. Cyp1B1-IN-6 is specifically engineered as a molecular probe, combining the CYP1B1-targeting motif of an ANF derivative with a Cy5.5 near-infrared fluorophore . This unique structural design enables simultaneous inhibition and visualization, which is absent in standard, non-conjugated CYP1B1 inhibitors [1]. Substitution with a non-fluorescent inhibitor would preclude fluorescence and photoacoustic imaging applications, thereby failing to meet the specific experimental need for tracking CYP1B1 expression in vivo.

Quantitative Differentiation of Cyp1B1-IN-6: A Head-to-Head Analysis of Binding Affinity and Imaging Performance


Superior Binding Affinity to CYP1B1 Compared to Closely Related Probes

In a direct head-to-head comparison of three newly synthesized CYP1B1-targeted NIR probes (probes 19, 20, and 21), Cyp1B1-IN-6 (probe 19) demonstrated the highest binding affinity for the CYP1B1 enzyme [1]. The study's in vitro and in vivo data confirmed that probe 19's superior binding translated into enhanced tumor cell enrichment and the best imaging performance, making it the lead candidate from the series [1].

CYP1B1 Molecular Probe Binding Affinity

Validated Dual-Modal Imaging Capability in a Xenograft Model

Cyp1B1-IN-6 (probe 19) is the only compound among its series that was validated for robust performance in both fluorescence and photoacoustic imaging modalities within a single in vivo model [1]. This dual-modal capability offers a significant advantage over probes that are limited to a single imaging technique [1]. The study explicitly demonstrates that probe 19 enables the identification of tumor sites using both methods, providing a more comprehensive and cross-validated assessment of CYP1B1-positive tumors [1].

Molecular Imaging Photoacoustic Imaging Fluorescence Imaging CYP1B1

Structural Design Optimized for CYP1B1 Open Conformation

Unlike many existing CYP1B1 probes that were developed based on earlier, closed conformations of the enzyme, Cyp1B1-IN-6 was rationally designed using the latest reported open conformation of the CYP1B1-α-naphthoflavone (ANF) complex [1]. This structure-based approach allowed for the strategic placement of a linker and Cy5.5 fluorophore at the 5' position of the ANF scaffold, which is predicted to maintain strong inhibitory activity while adding imaging functionality [1]. This contrasts with non-optimized probes where fluorophore conjugation may sterically hinder binding to the active site.

CYP1B1 Structure-Based Drug Design Molecular Probe

Inhibitory Activity Against CYP1B1 as a Molecular Probe

Cyp1B1-IN-6 (compound 19) is characterized as a fluorescent molecular probe that inhibits CYP1B1 activity . While specific IC50 values are not reported in the available abstract, the compound's inhibitory activity is derived from its ANF-based scaffold, which is known for its potent CYP1B1 inhibition . This dual function—inhibition and imaging—distinguishes it from purely therapeutic inhibitors or simple imaging agents, offering a tool for both functional studies and visualization.

CYP1B1 Inhibitor Fluorescent Probe

Optimal Scientific and Industrial Applications for Cyp1B1-IN-6 Based on Differentiated Evidence


In Vivo Tracking and Monitoring of CYP1B1-Positive Tumors

Based on its validated dual-modal imaging performance in a colorectal cancer xenograft model, Cyp1B1-IN-6 is ideally suited for non-invasive, longitudinal studies monitoring CYP1B1-expressing tumors [1]. Researchers can use this probe to assess tumor burden, evaluate response to therapies targeting CYP1B1, or track tumor progression and metastasis in live animal models, leveraging the complementary strengths of fluorescence and photoacoustic imaging [1].

Development and Validation of CYP1B1-Targeted Therapies

Given its function as both a CYP1B1 inhibitor and an imaging agent, Cyp1B1-IN-6 is a valuable tool for preclinical drug development [1]. It can be employed to confirm target engagement of novel CYP1B1 inhibitors through competitive binding studies, or to correlate therapeutic response with CYP1B1 expression levels, thereby providing mechanistic insights and aiding in the selection of optimal candidate drugs [1].

Investigating the Role of CYP1B1 in Cancer Drug Resistance

The probe's ability to selectively target CYP1B1, an enzyme implicated in chemoresistance, makes it a powerful tool for studying the relationship between CYP1B1 expression and drug efficacy . Researchers can use Cyp1B1-IN-6 to visualize and quantify CYP1B1 levels in resistant tumor models before and after treatment with standard chemotherapeutics (e.g., paclitaxel), helping to elucidate resistance mechanisms and identify patient populations that may benefit from CYP1B1-targeted interventions .

Screening and Characterization of CYP1B1 Inhibitor Libraries

In a screening context, Cyp1B1-IN-6 can serve as a high-affinity fluorescent tracer for competitive binding assays [1]. Its strong binding to CYP1B1 allows for the sensitive and quantitative detection of test compounds that displace it from the enzyme, facilitating the identification and ranking of novel CYP1B1 inhibitors in a high-throughput format [1].

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